1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one
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Overview
Description
1,5,7-Trimethyl-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a radical-based strategy using SmI2-mediated radical cyclization has been reported to be effective for constructing the azabicyclo[3.3.1]nonane framework .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common reagents include ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) and copper catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a catalyst in various reactions.
Biology: The compound’s derivatives have shown potential as enzyme substrates and inhibitors.
Medicine: It has been explored for its potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. For instance, it can act as a catalyst in oxidation reactions by facilitating the transfer of oxygen atoms to substrates . The compound’s unique structure allows it to bind to various protein receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Similar in structure and used as a catalyst in oxidation reactions.
2-Azaadamantane-N-oxyl: Another nitroxyl radical with similar catalytic properties.
1-Methyl-2-azaadamantane-N-oxyl: Used in similar oxidation reactions.
Uniqueness
1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a versatile catalyst and its potential biological activities make it a compound of significant interest in various research fields.
Properties
CAS No. |
54156-50-2 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1,5,7-trimethyl-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C11H19NO/c1-8-4-10(2)6-9(13)7-11(3,5-8)12-10/h8,12H,4-7H2,1-3H3 |
InChI Key |
LLJIVCREEWBHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(=O)CC(C1)(N2)C)C |
Origin of Product |
United States |
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